Cas no 1461707-91-4 (6-(tert-butylamino)hexanoic acid hydrochloride)

6-(tert-butylamino)hexanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- hydrochloride
- 6-(tert-butylamino)hexanoic acid hydrochloride
-
- インチ: 1S/C10H21NO2.ClH/c1-10(2,3)11-8-6-4-5-7-9(12)13;/h11H,4-8H2,1-3H3,(H,12,13);1H
- InChIKey: CJMDMUOOAMMSQE-UHFFFAOYSA-N
- SMILES: C(CNC(C)(C)C)CCCC(=O)O.Cl
6-(tert-butylamino)hexanoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136577-10.0g |
6-(tert-butylamino)hexanoic acid hydrochloride |
1461707-91-4 | 10.0g |
$3191.0 | 2023-02-15 | ||
Enamine | EN300-136577-5000mg |
6-(tert-butylamino)hexanoic acid hydrochloride |
1461707-91-4 | 5000mg |
$2152.0 | 2023-09-30 | ||
Enamine | EN300-136577-50mg |
6-(tert-butylamino)hexanoic acid hydrochloride |
1461707-91-4 | 50mg |
$174.0 | 2023-09-30 | ||
Enamine | EN300-136577-0.25g |
6-(tert-butylamino)hexanoic acid hydrochloride |
1461707-91-4 | 0.25g |
$367.0 | 2023-02-15 | ||
Enamine | EN300-136577-2.5g |
6-(tert-butylamino)hexanoic acid hydrochloride |
1461707-91-4 | 2.5g |
$1454.0 | 2023-02-15 | ||
Enamine | EN300-136577-1000mg |
6-(tert-butylamino)hexanoic acid hydrochloride |
1461707-91-4 | 1000mg |
$743.0 | 2023-09-30 | ||
Enamine | EN300-136577-250mg |
6-(tert-butylamino)hexanoic acid hydrochloride |
1461707-91-4 | 250mg |
$367.0 | 2023-09-30 | ||
Enamine | EN300-136577-2500mg |
6-(tert-butylamino)hexanoic acid hydrochloride |
1461707-91-4 | 2500mg |
$1454.0 | 2023-09-30 | ||
Enamine | EN300-136577-10000mg |
6-(tert-butylamino)hexanoic acid hydrochloride |
1461707-91-4 | 10000mg |
$3191.0 | 2023-09-30 | ||
Enamine | EN300-136577-100mg |
6-(tert-butylamino)hexanoic acid hydrochloride |
1461707-91-4 | 100mg |
$257.0 | 2023-09-30 |
6-(tert-butylamino)hexanoic acid hydrochloride 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
6-(tert-butylamino)hexanoic acid hydrochlorideに関する追加情報
Introduction to 6-(tert-butylamino)hexanoic acid hydrochloride (CAS No. 1461707-91-4)
6-(tert-butylamino)hexanoic acid hydrochloride (CAS No. 1461707-91-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as TBAHA-HCl, is a derivative of hexanoic acid with a tert-butylamino group and a hydrochloride salt. Its unique chemical structure and properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical formula of 6-(tert-butylamino)hexanoic acid hydrochloride is C11H23N·HCl, and its molecular weight is approximately 208.76 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water, making it suitable for various pharmaceutical formulations. The tert-butylamino group imparts significant biological activity, while the hydrochloride salt enhances its solubility and stability.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of 6-(tert-butylamino)hexanoic acid hydrochloride. One of the key areas of interest is its role as a potential anticonvulsant agent. Studies have shown that this compound exhibits potent anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy and other seizure disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that TBAHA-HCl significantly reduced seizure frequency and duration in rats induced with pentylenetetrazol (PTZ).
Beyond its anticonvulsant properties, 6-(tert-butylamino)hexanoic acid hydrochloride has also been investigated for its neuroprotective effects. Research indicates that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in the Journal of Neurochemistry in 2023 demonstrated that TBAHA-HCl effectively reduced neuronal cell death induced by hydrogen peroxide, highlighting its potential as a neuroprotective agent.
The pharmacokinetic properties of 6-(tert-butylamino)hexanoic acid hydrochloride have also been extensively studied. This compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, it has low toxicity and minimal side effects, which are crucial factors for its clinical development. A preclinical study published in the European Journal of Pharmacology in 2021 reported that TBAHA-HCl showed no significant toxicity at therapeutic doses in both rodent and non-rodent models.
In terms of chemical synthesis, 6-(tert-butylamino)hexanoic acid hydrochloride can be prepared through several routes. One common method involves the reaction of 6-bromohexanoic acid with tert-butylamine followed by treatment with hydrogen chloride gas to form the hydrochloride salt. This synthetic route is cost-effective and scalable, making it suitable for large-scale production. Another approach involves the reductive amination of 6-hexanoyl chloride with tert-butylamine, followed by conversion to the hydrochloride salt.
The stability of 6-(tert-butylamino)hexanoic acid hydrochloride is another important aspect to consider for its practical applications. The compound is stable under standard storage conditions but should be protected from moisture and high temperatures to maintain its integrity. It is typically stored at room temperature in a dry environment to prevent degradation.
In conclusion, 6-(tert-butylamino)hexanoic acid hydrochloride (CAS No. 1461707-91-4) is a promising compound with diverse therapeutic potential. Its anticonvulsant and neuroprotective properties make it an attractive candidate for further clinical development. Ongoing research continues to uncover new applications and optimize its use in various medical settings, contributing to advancements in medicinal chemistry and pharmaceutical science.
1461707-91-4 (6-(tert-butylamino)hexanoic acid hydrochloride) Related Products
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)




